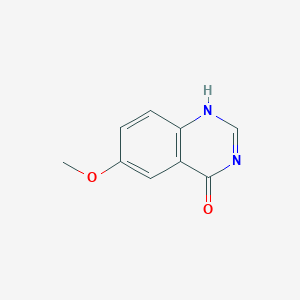

6-Methoxyquinazolin-4-OL

Description

6-Methoxyquinazolin-4-OL is a quinazolinone derivative characterized by a methoxy (-OCH₃) group at position 6 and a hydroxyl (-OH) group at position 4 of the quinazolinone core.

Propriétés

IUPAC Name |

6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFVNLZQAOGUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444971 | |

| Record name | 6-METHOXYQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-64-7 | |

| Record name | 6-METHOXYQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinazolin-4-OL typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with methoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxyquinazolin-4-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinazolinone derivative.

Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

6-Methoxyquinazolin-4-OL serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced properties. The methoxy group at the 6th position and the hydroxyl group at the 4th position contribute to its reactivity, making it a versatile intermediate in organic synthesis.

Industrial Use

In industrial applications, this compound is explored for developing new materials with specific properties, such as fluorescence. Its ability to form derivatives can lead to innovations in material science, particularly in creating functionalized polymers and coatings.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. For instance, in vitro studies have demonstrated its efficacy against several cancer cell lines, including colorectal cancer cells. The compound has shown significant cytotoxicity with IC50 values indicating potent activity against cancer cells while sparing normal cells .

Case Study: Colorectal Cancer

A specific study highlighted that this compound derivatives could induce apoptosis in COLO 205 cells, showcasing over 90-fold selectivity towards cancer cells compared to normal epithelial cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects .

Pharmacological Insights

Mechanism of Action

The compound's pharmacological effects are attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance. Ongoing research aims to elucidate these mechanisms further, focusing on how this compound modulates biochemical pathways associated with cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential. Studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, which will inform dosage regimens and potential side effects during clinical use.

Mécanisme D'action

The mechanism of action of 6-Methoxyquinazolin-4-OL is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The methoxy and hydroxyl groups play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact pathways involved .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Impact: The addition of a benzyloxy group at position 7 (as in 7-(benzyloxy)-6-methoxyquinazolin-4-ol) increases molecular weight by ~102 Da compared to this compound, likely altering solubility and binding affinity .

Synthetic Complexity: this compound derivatives with simple substituents (e.g., 7-benzyloxy) may be synthesized via direct functionalization of the quinazolinone core. Complex hybrids like Compound 6n require multi-step syntheses, involving condensation, cyclization, and coupling reactions .

Activité Biologique

6-Methoxyquinazolin-4-OL is a heterocyclic organic compound characterized by its methoxy and hydroxyl functional groups. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₂. The compound features a quinazoline core, which is known for its diverse pharmacological properties. The methoxy group at the 6th position and the hydroxyl group at the 4th position significantly influence its biological activity.

Research indicates that this compound interacts with various biological targets, leading to significant changes in cellular pathways. Its mechanism of action is still under investigation, but preliminary studies suggest it may inhibit critical pathways involved in cancer cell proliferation and microbial resistance.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. For instance, a study reported that derivatives of quinazoline compounds exhibited significant antibacterial effects by disrupting cell wall synthesis and DNA replication in susceptible pathogens .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has shown that it can inhibit the activity of the epidermal growth factor receptor (EGFR), a common target in non-small cell lung cancer (NSCLC) therapies. In vitro studies indicated that this compound effectively reduced cell viability in cancer cell lines with EGFR mutations .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 2.09 | EGFR Inhibition |

| Study B | HepG2 (Liver Cancer) | 2.08 | Cell Cycle Arrest |

| Study C | A549 (Lung Cancer) | 1.50 | Apoptosis Induction |

Case Study 1: Inhibition of EGFR

A recent study explored the effects of this compound on NSCLC cell lines harboring common EGFR mutations. The results indicated a significant reduction in cell proliferation and increased apoptosis rates in treated cells compared to controls . This finding supports the potential use of this compound as an adjunct therapy in treating resistant NSCLC cases.

Case Study 2: Antibacterial Efficacy

In another investigation, researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus strains. The compound exhibited a minimum inhibitory concentration (MIC) value of 8 µg/mL, demonstrating promising antibacterial activity that warrants further exploration for therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics, although detailed studies are required to elucidate its metabolism and excretion profiles.

Q & A

Q. What strategies address low bioavailability in preclinical models?

- Methodology :

- Prodrug design : Synthesize acetylated or PEGylated derivatives to enhance solubility.

- Nanocarrier encapsulation : Use liposomal formulations to improve plasma half-life in rodent pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.